Methyl 3-methyl-6-(trifluoromethyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

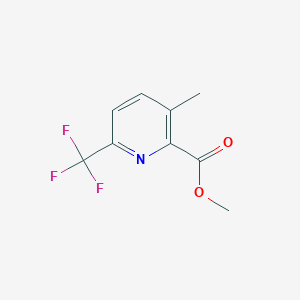

Methyl 3-methyl-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H8F3NO2 It is a derivative of picolinic acid, where the methyl group is attached to the nitrogen atom, and the trifluoromethyl group is attached to the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-6-(trifluoromethyl)picolinate typically involves the esterification of 3-methyl-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 3-methyl-6-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules

Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in terms of bioavailability and metabolic stability.

Industry: this compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(trifluoromethyl)picolinate: Similar structure but lacks the additional methyl group at the 3rd position.

Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Contains a fluorine atom at the 5th position instead of a methyl group at the 3rd position.

Methyl 6-chloro-3-(trifluoromethyl)picolinate: Contains a chlorine atom at the 6th position instead of a methyl group.

Uniqueness

Methyl 3-methyl-6-(trifluoromethyl)picolinate is unique due to the presence of both a methyl group at the 3rd position and a trifluoromethyl group at the 6th position. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-methyl-6-(trifluoromethyl)picolinate is a derivative of picolinic acid characterized by its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the compound's mechanisms of action, biological effects, structure-activity relationships, and potential applications in drug discovery and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula C₉H₈F₃NO₂. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively and interact with various biological targets. This property is crucial for modulating the activity of enzymes and receptors involved in numerous biological processes.

The mechanism of action involves several key interactions:

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic regions in proteins and enzymes, facilitating binding and subsequent modulation of their activities.

- Target Interaction : Preliminary studies suggest that this compound can bind effectively to specific proteins, influencing pathways critical for cellular functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity with potential therapeutic implications:

- Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, related trifluoromethylated derivatives have demonstrated potent inhibitory effects against various cancer cell lines, suggesting that this compound may also possess similar capabilities .

Table 1: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Anticancer | Potential inhibitory effects on cancer cell lines |

| Enzyme Modulation | Interaction with specific enzymes affecting activity |

| Binding Affinity | Enhanced due to trifluoromethyl group |

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.

- Methyl Group : Modifies the electronic properties, potentially influencing receptor interactions.

Studies on similar compounds have shown that modifications in substituents can lead to substantial changes in potency. For example, variations in the position and type of substituents on the pyridine ring can dramatically affect biological outcomes .

Table 2: Comparison of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 4-methoxy-6-(trifluoromethyl)picolinate | Methoxy and trifluoromethyl groups | Modulates enzyme activity |

| Methyl 5-methyl-3-(trifluoromethyl)picolinate | Trifluoromethyl group | Antimicrobial and anti-inflammatory effects |

Case Studies

- Anticancer Properties : A study on related trifluoromethylated compounds revealed significant antiproliferative effects against pancreatic cancer cell lines, with IC50 values as low as 0.051 µM. These findings suggest that this compound could be evaluated for similar anticancer applications .

- Enzyme Inhibition : Research on structurally analogous compounds indicates that modifications at specific positions can enhance inhibitory potency against target enzymes by several folds. This highlights the potential for developing new pharmacological agents based on this compound's structure .

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

methyl 3-methyl-6-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8F3NO2/c1-5-3-4-6(9(10,11)12)13-7(5)8(14)15-2/h3-4H,1-2H3 |

InChI Key |

RMYDGRRORQHGAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.